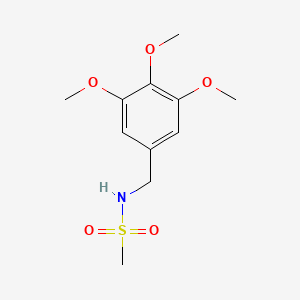

![molecular formula C26H21ClN2O4S B4629019 N-(5-chloro-2-phenoxyphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4629019.png)

N-(5-chloro-2-phenoxyphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzamide derivatives, including structures similar to N-(5-Chloro-2-phenoxyphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide, involves multiple steps, starting from basic aromatic compounds or amino acids. These processes might involve nucleophilic substitution reactions, condensation, and specific modifications to introduce sulfonyl and chloro groups (Kato et al., 1992), (Liaw et al., 2002).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using X-ray crystallography, which provides detailed insights into the arrangement of atoms within the molecule and the spatial configuration of functional groups. This analysis is crucial for understanding the interaction of these compounds with biological targets (Li et al., 2008).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including nucleophilic substitution and reactions with electrophiles. These reactions are essential for modifying the structure and improving the desired properties of the compound, such as solubility, reactivity, and biological activity (Fatima et al., 2013).

Physical Properties Analysis

The physical properties of benzamide derivatives, including melting points, solubility in different solvents, and crystallinity, are influenced by the specific substituents on the benzamide ring. These properties are critical for the compound's application in various fields, affecting its formulation and delivery (Saxena et al., 2003).

Chemical Properties Analysis

The chemical properties of benzamide derivatives are characterized by their reactivity with different chemical agents, stability under various conditions, and the ability to undergo specific chemical transformations. These properties are crucial for tailoring the compound for specific applications, including pharmaceuticals and materials science (Ertan et al., 2007).

Aplicaciones Científicas De Investigación

Novel Sulfonated Nanofiltration Membranes

Research has highlighted the synthesis and application of novel sulfonated aromatic diamine monomers in the preparation of thin-film composite nanofiltration membranes. These membranes exhibit improved water flux, attributed to enhanced surface hydrophilicity, without compromising dye rejection capabilities. This advancement is significant for the treatment of dye solutions, demonstrating a potential application in wastewater treatment and environmental protection (Yang Liu et al., 2012).

Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives

A study on the synthesis and antimicrobial activity of derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties has been conducted. These compounds, including benzo[b]phenoxazine derivatives, displayed significant activity against bacterial and fungal strains. Such research underscores the role of chemically modified benzamides in developing new antimicrobial agents (Kristina Mickevičienė et al., 2015).

Polyamides and Poly(amide-imide)s from Aromatic Diamines

The synthesis of polyamides and poly(amide-imide)s using aromatic diamines highlights their potential in creating materials with high thermal stability and solubility in polar solvents. These polymers exhibit promising properties for advanced materials applications, such as in electronics and coatings, due to their amorphous nature and stability at high temperatures (A. Saxena et al., 2003).

Antipathogenic Properties of Thiourea Derivatives

The synthesis and characterization of thiourea derivatives have shown significant antipathogenic activity, particularly against bacterial strains capable of biofilm formation. This research opens avenues for the development of novel antimicrobial agents with specific applications in combating biofilm-associated infections (Carmen Limban et al., 2011).

Propiedades

IUPAC Name |

2-[benzenesulfonyl(methyl)amino]-N-(5-chloro-2-phenoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21ClN2O4S/c1-29(34(31,32)21-12-6-3-7-13-21)24-15-9-8-14-22(24)26(30)28-23-18-19(27)16-17-25(23)33-20-10-4-2-5-11-20/h2-18H,1H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEYFISNHCGOKBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-(1-piperidinylsulfonyl)benzamide](/img/structure/B4628944.png)

![N-(4-methylphenyl)-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4628950.png)

![1-[3-(3,4-dimethoxyphenyl)acryloyl]indoline](/img/structure/B4628957.png)

![N-{1-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazol-5-yl}propanamide](/img/structure/B4628962.png)

![N-methyl-1-[4-(2-thienylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B4628967.png)

![5-[3-methoxy-2-(2-propyn-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4628971.png)

![1-{[2-methoxy-5-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-4-methylpiperidine](/img/structure/B4628984.png)

![N-[4-(acetylamino)phenyl]-2-methyl-4-quinolinecarboxamide](/img/structure/B4628987.png)

![N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4629015.png)

![3-methoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B4629017.png)

![3-phenyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B4629025.png)

![1-(3-methylphenyl)-5-[(5-nitro-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4629032.png)